molecular formula C23H22N2O2 B13033477 n-Fmoc-2-(4-aminophenyl)ethylamine

n-Fmoc-2-(4-aminophenyl)ethylamine

Cat. No.: B13033477
M. Wt: 358.4 g/mol
InChI Key: GYEBNVVCYIZZAD-UHFFFAOYSA-N
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Description

n-Fmoc-2-(4-aminophenyl)ethylamine: is a chemical compound with the molecular formula C23H22N2O2. . This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-Fmoc-2-(4-aminophenyl)ethylamine typically involves the protection of the amine group of 2-(4-aminophenyl)ethylamine with a fluorenylmethyloxycarbonyl (Fmoc) group. This is achieved by reacting 2-(4-aminophenyl)ethylamine with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection reaction but may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Mechanism of Action

The mechanism of action of n-Fmoc-2-(4-aminophenyl)ethylamine primarily involves its role as a protecting group in organic synthesis. The Fmoc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The protected amine can then be selectively deprotected under mild conditions to reveal the free amine group, which can participate in further chemical transformations .

Properties

Molecular Formula

C23H22N2O2

Molecular Weight

358.4 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-[2-(4-aminophenyl)ethyl]carbamate

InChI

InChI=1S/C23H22N2O2/c24-17-11-9-16(10-12-17)13-14-25-23(26)27-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22H,13-15,24H2,(H,25,26)

InChI Key

GYEBNVVCYIZZAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC4=CC=C(C=C4)N

Origin of Product

United States

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